molecular formula C9H14Cl2N2O3 B6181932 2-(2-aminopropoxy)pyridine-4-carboxylic acid dihydrochloride CAS No. 2613382-86-6

2-(2-aminopropoxy)pyridine-4-carboxylic acid dihydrochloride

Cat. No.: B6181932
CAS No.: 2613382-86-6
M. Wt: 269.1
InChI Key:
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Description

2-(2-aminopropoxy)pyridine-4-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C9H12N2O3.2HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its pyridine ring structure, which is substituted with an aminopropoxy group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminopropoxy)pyridine-4-carboxylic acid dihydrochloride typically involves the reaction of 2-chloropyridine-4-carboxylic acid with 2-aminopropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the aminopropoxy group. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminopropoxy)pyridine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of pyridine-4-carboxylic acid derivatives.

    Reduction: Formation of 2-(2-aminopropoxy)pyridine-4-methanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(2-aminopropoxy)pyridine-4-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-aminopropoxy)pyridine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The carboxylic acid group can participate in coordination with metal ions, affecting enzymatic functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-aminopropoxy)pyridine-3-carboxylic acid dihydrochloride
  • 2-(2-aminopropoxy)pyridine-5-carboxylic acid dihydrochloride
  • 2-(2-aminopropoxy)pyridine-6-carboxylic acid dihydrochloride

Uniqueness

2-(2-aminopropoxy)pyridine-4-carboxylic acid dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its position of the aminopropoxy and carboxylic acid groups allows for unique interactions with molecular targets, making it valuable for specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-aminopropoxy)pyridine-4-carboxylic acid dihydrochloride involves the reaction of 2-pyridinecarboxylic acid with 2-amino-1-propanol followed by protection of the carboxylic acid group and subsequent deprotection to yield the final product.", "Starting Materials": [ "2-pyridinecarboxylic acid", "2-amino-1-propanol", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "dimethylformamide", "acetic anhydride" ], "Reaction": [ "2-pyridinecarboxylic acid is reacted with 2-amino-1-propanol in the presence of diethyl ether and hydrochloric acid to yield 2-(2-aminopropoxy)pyridine-4-carboxylic acid.", "The carboxylic acid group is then protected using triethylamine and N,N'-dicyclohexylcarbodiimide in dimethylformamide to yield the protected intermediate.", "The protected intermediate is then deprotected using hydrochloric acid and acetic anhydride to yield the final product, 2-(2-aminopropoxy)pyridine-4-carboxylic acid dihydrochloride." ] }

CAS No.

2613382-86-6

Molecular Formula

C9H14Cl2N2O3

Molecular Weight

269.1

Purity

95

Origin of Product

United States

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